molecular formula C9H7Cl B1583626 (3-Chloroprop-1-yn-1-yl)benzene CAS No. 3355-31-5

(3-Chloroprop-1-yn-1-yl)benzene

Cat. No. B1583626
CAS RN: 3355-31-5
M. Wt: 150.6 g/mol
InChI Key: RMPSZEZJKSUNKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Chloroprop-1-yn-1-yl)benzene” is a chemical compound with the molecular formula C9H7Cl . It is also known as 1-Phenyl-3-chloro-1-propyn . The CAS number for this compound is 3355-31-5 .


Synthesis Analysis

The synthesis of “(3-Chloroprop-1-yn-1-yl)benzene” involves several steps. In one example, Sodium hydride and N,N-dimethylformamide were cooled to 0 C. with stirring under a nitrogen atmosphere. A solution of 1-t-butyloxycarbonyl-4-hydroxyethylpiperidine was added, and the mixture stirred for 1 hour. 3-Phenylpropargyl chloride was added, and the mixture was heated to reflux for 24 hours .


Molecular Structure Analysis

The molecular structure of “(3-Chloroprop-1-yn-1-yl)benzene” consists of a benzene ring attached to a 3-chloroprop-1-yn-1-yl group . The compound has a molecular weight of 150.61 .


Physical And Chemical Properties Analysis

“(3-Chloroprop-1-yn-1-yl)benzene” has a density of 1.095 g/mL at 25 °C, a boiling point of 102-104 °C, and a flashing point of 104 ºC . It is soluble in organic solvents but insoluble in water .

Scientific Research Applications

Organic Synthesis Intermediate

(3-Chloroprop-1-yn-1-yl)benzene: is widely used as an intermediate in organic synthesis . Its structure allows for further functionalization, making it a versatile building block for synthesizing a variety of complex organic molecules. This compound can undergo reactions such as Sonogashira coupling, which is used to form carbon-carbon bonds between alkynes and aryl or vinyl halides.

Material Science Research

In material science, 1-PHENYL-3-CHLORO-1-PROPYNE can be employed to modify surface properties of materials . For instance, it can be used to introduce phenyl groups onto the surface of polymers, which can alter their hydrophobicity, thermal stability, and resistance to UV radiation.

Pharmaceutical Development

This compound serves as a precursor in the synthesis of pharmaceuticals . The phenyl group in its structure is a common motif in many drugs, and the alkyne functionality can be leveraged to create new pharmacophores through click chemistry, potentially leading to novel therapeutic agents.

Catalysis Research

Researchers utilize (3-Chloroprop-1-yn-1-yl)benzene in the development of new catalysts . The compound can be incorporated into ligands that bind to metal centers, influencing the reactivity and selectivity of catalytic processes important in industrial chemistry.

Analytical Chemistry

In analytical chemistry, derivatives of 1-PHENYL-3-CHLORO-1-PROPYNE can be used as standards or reagents . Its unique chemical properties allow it to serve as a reference compound in methods such as mass spectrometry or chromatography.

Polymer Chemistry

The compound is used in polymer chemistry to synthesize new polymeric materials . Its incorporation into polymers can result in materials with enhanced mechanical properties or novel functionalities, such as electrical conductivity or light emission.

Nanotechnology

1-PHENYL-3-CHLORO-1-PROPYNE: is used in the synthesis of nanomaterials . It can be used to functionalize the surface of nanoparticles, imparting them with specific chemical properties that can be exploited in various applications, including drug delivery and sensing.

Environmental Chemistry

In environmental chemistry, (3-Chloroprop-1-yn-1-yl)benzene can be studied for its degradation products and their environmental impact . Understanding its breakdown pathways can help in assessing the potential risks associated with its use and in developing more sustainable chemical processes.

Safety And Hazards

The compound is classified as a warning signal. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-chloroprop-1-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPSZEZJKSUNKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955184
Record name (3-Chloroprop-1-yn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloroprop-1-yn-1-yl)benzene

CAS RN

3355-31-5
Record name 3355-31-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3-Chloroprop-1-yn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chloroprop-1-yn-1-yl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-Phenyl-1-propyn-3-ol (5 g), 5.1 g of tosyl chloride and 20 ml of pyridine were stirred at room temperature for 1 hour. The reaction mixture was poured into 100 ml of ice water and extracted with ethyl acetate. The oil layer was washed with 1 N hydrochloric acid and saturated brine and dried over anhydrous sodium sulfate. The solvent was distilled away. The residue was purified by silica gel column chromatography (ethyl acetate:hexane 1:5) to give 2.54 g of 3-phenyl-2-propynyl chloride as a pale yellow, oily substance.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chloroprop-1-yn-1-yl)benzene
Reactant of Route 2
Reactant of Route 2
(3-Chloroprop-1-yn-1-yl)benzene
Reactant of Route 3
Reactant of Route 3
(3-Chloroprop-1-yn-1-yl)benzene
Reactant of Route 4
Reactant of Route 4
(3-Chloroprop-1-yn-1-yl)benzene
Reactant of Route 5
(3-Chloroprop-1-yn-1-yl)benzene
Reactant of Route 6
Reactant of Route 6
(3-Chloroprop-1-yn-1-yl)benzene

Citations

For This Compound
9
Citations
S Braverman, T Pechenick-Azizi, HE Gottlieb… - …, 2011 - thieme-connect.com
Regio-and stereospecific electrophilic addition reactions of selenium tetrachloride and selenium tetrabromide to propargyl alcohols are reported.(Z, Z)-Bis (β-chlorovinyl) selenium …
Number of citations: 14 www.thieme-connect.com
I Torres‐García, JL López‐Martínez… - Applied …, 2020 - Wiley Online Library
The half‐sandwich titanocene reagent CpTi III Cl 2 , obtained by in situ reduction of commercial CpTiCl 3 with manganese, is an excellent system for the Barbier‐type reaction between …
Number of citations: 3 onlinelibrary.wiley.com
AB Lopes, P Wagner, M Gulea - European Journal of Organic …, 2019 - Wiley Online Library
The synthesis of unprecedented benzimidazole‐fused thiazocines, thiazonines, and thiazecines having an exocyclic double bond is reported. The process proceeds through an 8‐, 9‐, …
M Kalek, J Stawinski - Advanced Synthesis & Catalysis, 2011 - Wiley Online Library
We have developed a novel method for the synthesis of allenylphosphonates and related compounds based on a palladium(0)‐catalyzed reaction of propargylic derivatives with H‐…
Number of citations: 48 onlinelibrary.wiley.com
T Dong, J He, ZH Li, CP Zhang - ACS Sustainable Chemistry & …, 2018 - ACS Publications
Environment-benign trifluoromethylselenolation of alkyl halides, electron-deficient aryl halides, diaryliodonium triflates, aryldiazonium tetrafluoroborates, and α-diazo carbonyls with the …
Number of citations: 52 pubs.acs.org
T Castanheiro, A Schoenfelder… - The Journal of …, 2018 - ACS Publications
The stereocontrolled synthesis of unprecedented sulfur-containing exo-bicyclic 1,3-dienes is reported through a palladium-catalyzed reductive cyclization of sulfur-linked 2-…
Number of citations: 6 pubs.acs.org
Y Kim, H Lee, S Park, Y Lee - Organic letters, 2018 - ACS Publications
A mild and efficient method for the synthesis of allenes through selective copper-catalyzed hydride addition to propargylic chlorides using commercially available diisobutylaluminum …
Number of citations: 4 pubs.acs.org
J Joussot, A Schoenfelder, J Suffert, G Blond - Comptes Rendus Chimie, 2017 - Elsevier
Different types of starting materials have been designed and their ability to undergo cascade reactions has been investigated. New polycycles containing five-, six-, and seven-…
Number of citations: 7 www.sciencedirect.com
浅見秀和, アサミヒデカズ - 2018 - core.ac.uk
本学位論文は, 2015 年度より現在までの間に埼玉工業大学大学院工学研究科応用化学専攻 岩崎 政和 教授の御指導の下で行われた研究成果をまとめたものであります. 2012 年度より研究室に…
Number of citations: 8 core.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.